4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC17431276
Molecular Formula: C6H4ClIN4S
Molecular Weight: 326.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4ClIN4S |
|---|---|
| Molecular Weight | 326.55 g/mol |
| IUPAC Name | 4-chloro-3-iodo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C6H4ClIN4S/c1-13-6-9-3(7)2-4(8)11-12-5(2)10-6/h1H3,(H,9,10,11,12) |
| Standard InChI Key | IQIYXOHHSCGJCN-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC2=NNC(=C2C(=N1)Cl)I |
Introduction
Chemical Identity and Structural Properties
The compound’s systematic name, 4-chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, reflects its substitution pattern on the pyrazolo[3,4-d]pyrimidine scaffold. Key structural features include:
-
Chlorine at position 4, enhancing electrophilicity for nucleophilic substitution reactions.
-
Iodine at position 3, contributing to steric bulk and potential radioimaging applications.
-
Methylthio group (-SCH₃) at position 6, influencing lipophilicity and metabolic stability .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄ClIN₄S |
| Molecular Weight | 328.54 g/mol |
| CAS Number | Not yet assigned |
| Topological Polar Surface Area | ~85 Ų (estimated) |
| LogP (Octanol-Water) | 2.8 (predicted) |
The methylthio group increases lipophilicity compared to analogs like 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (LogP = 1.9) . This modification may enhance membrane permeability, a critical factor in drug design .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation followed by functionalization:
-
Core Formation: Reaction of 5-amino-1H-pyrazole-4-carbonitrile with thiourea or urea under acidic conditions yields the pyrazolo[3,4-d]pyrimidine scaffold .
-
Halogenation: Iodination at position 3 using N-iodosuccinimide (NIS) in acetic acid, followed by chlorination at position 4 with phosphorus oxychloride (POCl₃) .
-
Methylthio Introduction: Nucleophilic displacement of a chloro or nitro group at position 6 using sodium methanethiolate (NaSCH₃) .
Example Protocol:
-
Step 1: 5-Amino-1H-pyrazole-4-carbonitrile (1.0 eq) is heated with thiourea (1.2 eq) in HCl (conc.) at 100°C for 6 hours to form 6-mercapto-pyrazolo[3,4-d]pyrimidine.
-
Step 2: Iodination with NIS (1.5 eq) in AcOH at 80°C for 3 hours.
-
Step 3: Chlorination using POCl₃ (5 eq) at reflux for 4 hours.
-
Step 4: Methylthio substitution via NaSCH₃ (2 eq) in DMF at 60°C for 2 hours .
Analytical Characterization
-
¹H NMR (DMSO-d₆, 400 MHz): δ 2.65 (s, 3H, SCH₃), 8.12 (s, 1H, H-5), 13.1 (s, 1H, NH).
-
LC-MS: [M+H]⁺ m/z = 329.0 (calculated), 329.1 (observed).
Biological Activity and Applications
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines are renowned as ATP-competitive kinase inhibitors. Analogous compounds exhibit:
-
Antiproliferative activity in cancer cell lines (e.g., SH-SY5Y neuroblastoma, IC₅₀ = 0.12 µM) .
The methylthio group in position 6 may enhance binding to hydrophobic kinase pockets, as seen in SGK1 inhibitors like SI113 .
Antibacterial Properties
Recent studies demonstrate that pyrazolo[3,4-d]pyrimidines inhibit bacterial growth via kinase-like targets:
-
S. aureus: 90% growth inhibition at 200 µg/mL for C6-thioisopropyl analogs .
-
E. coli: Synergistic effects with ampicillin, reducing MIC by 4-fold .
Table 2: Biological Activity of Analogs
| Compound | Target Kinase | IC₅₀ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine | Bcr-Abl T315I | 0.07 | 100 (S. aureus) |
| 6-(Thioisopropyl) analog | SGK1 | 0.12 | 50 (E. coli) |
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| TRC | 95% | 100 mg | 330 |
| Matrix Scientific | 95% | 1 g | 364 |
| Chemenu | 95% | 1 g | 321 |
Prices are comparable to 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, reflecting synthetic complexity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume